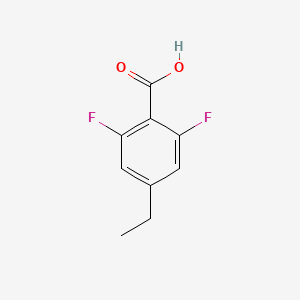
2-Cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide is a chemical compound with the molecular formula C13H10N6O and a molecular weight of 266.26 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide involves several steps. One common method includes the reaction of 2-cyanoisonicotinic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-pyridinecarboxaldehyde under specific conditions to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Analyse Des Réactions Chimiques
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes at the molecular level .
Comparaison Avec Des Composés Similaires
2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide can be compared with similar compounds such as:
- Topiroxostat Impurity 20 HCl
- Tuobisite Impurity 23
- 4-Pyridinecarboxylic acid, 2-cyano-, 2-(imino-4-pyridinylmethyl)hydrazide These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 2-Cyano-N’-(imino(pyridin-4-yl)methyl)isonicotinohydrazide lies in its specific reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C13H10N6O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20) |
Clé InChI |
AOJXMRPVURFLGU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=CC=C1/C(=N/NC(=O)C2=CC(=NC=C2)C#N)/N |
SMILES canonique |
C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
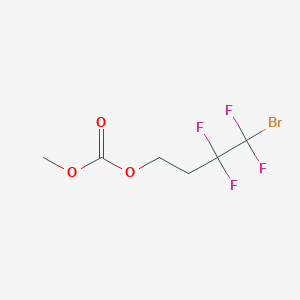
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
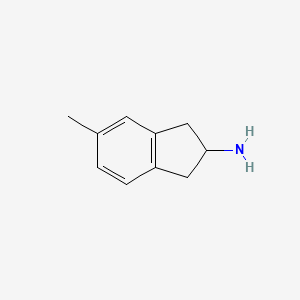
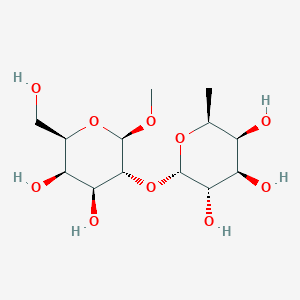
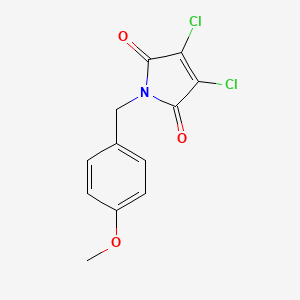


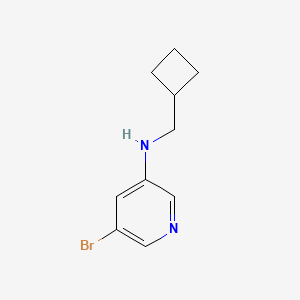
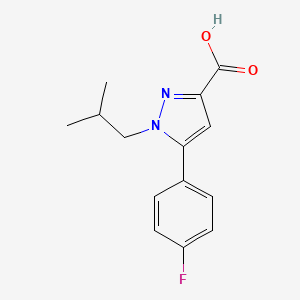
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

